6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with fluorophenyl, ethylidene, hydrazinyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with diphenylamine and cyanuric chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators. These studies aim to develop new therapeutic agents for various diseases .
Medicine
In medicine, the compound’s derivatives are being explored for their potential as anticancer, antiviral, and antibacterial agents. The presence of the fluorophenyl group enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 8-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride
- (2E)-2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- N’-(1-(4-FLUOROPHENYL)ETHYLIDENE)-1H-BENZIMIDAZOLE-6-CARBOHYDRAZIDE
Uniqueness
The uniqueness of 6-[(2E)-2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its triazine core and the specific arrangement of substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which can be advantageous in both research and industrial settings .
Properties
Molecular Formula |
C23H20FN7 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20FN7/c1-16(17-12-14-18(24)15-13-17)30-31-23-28-21(25-19-8-4-2-5-9-19)27-22(29-23)26-20-10-6-3-7-11-20/h2-15H,1H3,(H3,25,26,27,28,29,31)/b30-16+ |
InChI Key |
NEABTUADXUHUSO-OKCVXOCRSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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